BenchChemオンラインストアへようこそ!

5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one

Asymmetric Catalysis Chiral Oxindole Synthesis Lead Optimization

5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one (CAS 101349-14-8) is a halogenated dihydroindol-2-one derivative belonging to the oxindole alkaloid class. It is characterized by a core 2-oxindole scaffold with chlorine atom substitutions at the 5- and 7-positions, and a racemic methyl substituent at the 3-position, giving it a molecular formula of C9H7Cl2NO and a molecular weight of 216.06 g/mol.

Molecular Formula C9H7Cl2NO
Molecular Weight 216.06 g/mol
CAS No. 101349-14-8
Cat. No. B14075351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one
CAS101349-14-8
Molecular FormulaC9H7Cl2NO
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=CC(=C2)Cl)Cl)NC1=O
InChIInChI=1S/C9H7Cl2NO/c1-4-6-2-5(10)3-7(11)8(6)12-9(4)13/h2-4H,1H3,(H,12,13)
InChIKeyWZVFUJYWWIEWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one (CAS 101349-14-8): Procurement Specifications & Core Identity


5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one (CAS 101349-14-8) is a halogenated dihydroindol-2-one derivative belonging to the oxindole alkaloid class. It is characterized by a core 2-oxindole scaffold with chlorine atom substitutions at the 5- and 7-positions, and a racemic methyl substituent at the 3-position, giving it a molecular formula of C9H7Cl2NO and a molecular weight of 216.06 g/mol . This compound serves as a versatile synthetic intermediate for constructing more complex kinase inhibitor scaffolds, particularly where precise halogen positioning is required for target engagement as shown in related oxindole series [1].

Why Generic Substitution of 5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one Fails: Critical Substituent Effects on Reactivity and Target Affinity


Simple substitution of 5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one with its closest commercially available analogs—such as 5,7-dichloroindolin-2-one (lacking the 3-methyl group) or 5,7-dichloroisatin (the 2,3-dione)—is not kinetically or pharmacologically equivalent. The 3-methyl substituent in the target compound introduces a chiral center that is absent in the des-methyl analog, directly impacting the stereochemical outcome of any subsequent asymmetric synthesis [1]. Furthermore, data from broad oxindole kinase inhibitor screening programs demonstrate that the introduction of a 3-methyl group can shift selectivity profiles by reducing off-target activity against cyclin-dependent kinases (CDKs) while retaining potent inhibition of primary targets like Pfmrk, with IC50 values shifting from >10 µM to 1.5 µM in analogous scaffolds [2]. This highlights that the methyl group is not a passive structural element, but a critical handle for modulating drug-likeness and selectivity, making generic interchange a high-risk decision for lead optimization.

Quantitative Differential Evidence for Procuring 5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one


Chiral Differentiation vs. 5,7-Dichloroindolin-2-one: Introduction of a Stereocenter for Asymmetric Synthesis

The target compound contains a racemic 3-methyl group, unlike its direct comparator 5,7-dichloroindolin-2-one (CAS 25576-67-4) which is achiral at the 3-position. This methyl group creates a prochiral center that can be selectively functionalized. The value of this structural feature is demonstrated in the class-level observation that 3-monosubstituted oxindoles are key substrates for enantioselective reactions, with reported enantiomeric excesses typically exceeding 90% ee in fluorination and hydroxylation reactions, whereas the 3-unsubstituted analog cannot undergo such asymmetric transformations [1].

Asymmetric Catalysis Chiral Oxindole Synthesis Lead Optimization

Selectivity Profile Advantage: 3-Methyl Oxindoles Show Reduced Off-Target CDK1 Affinity

Within the oxindole chemical class, the presence of a 3-methyl substituent has been associated with significantly improved selectivity profiles. In a head-to-head screening class, 3-unsubstituted oxindole compounds show potent inhibition of human CDK1 (IC50 often < 5 µM), whereas 3-methyl-substituted analogs can maintain high potency for the primary target (e.g., Pfmrk IC50 = 1.5 µM) while exhibiting low cross-reactivity against CDK1, effectively reducing a major off-target liability [1]. The target compound's structure is consistent with this selectivity-enhancing scaffold pattern, unlike its des-methyl comparator.

Kinase Inhibitor Selectivity Plasmodium falciparum Drug Discovery

IP Landscape and Freedom-to-Operate: Distinct Chemical Space from Crowded Isatin Scaffolds

The chemical space of 3-methyl-dihydroindol-2-ones is compositionally distinct from the heavily patented and crowded 2,3-dione (isatin) scaffold. A patent class analysis reveals that 5,7-dichloroisatin (CAS 6374-92-1) features in over 250 patent families predominantly for CNS and oncology indications, creating a dense freedom-to-operate (FTO) thicket [1]. Conversely, the 3-methyl-dihydroindol-2-one subclass, represented by the target compound, is referenced in fewer than 15 patent families, primarily as intermediates for V1 receptor antagonists, indicating a much more open IP landscape for novel applications [2].

Intellectual Property Chemical Space Analysis Lead Scaffold Novelty

High-Value Application Scenarios for 5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one Based on Verified Differentiators


Synthesis of Enantiopure V1a/V1b Arginine-Vasopressin Receptor Antagonists

This compound is a key intermediate in the patented synthesis of selective V1b (and dual V1a/V1b) receptor antagonists. Its 3-methyl chiral center is essential for the stereospecific construction of the final drug candidates described in patent literature, where even minor structural deviations lead to a complete loss of receptor affinity [1].

Development of Selective Pfmrk Kinase Inhibitors with Low Human CDK1 Cross-Reactivity

As demonstrated by class-level evidence, the 3-methyl-2-oxindole scaffold confers a selectivity advantage over des-methyl analogs. Researchers developing novel antimalarials can procure this compound to directly access this selective scaffold phenotype, bypassing the need for late-stage, costly chiral resolution steps [2].

Building Block for Asymmetric Catalysis Methodology Development

The compound's racemic yet prochiral nature makes it an ideal standard substrate for testing new enantioselective fluorination, alkylation, or hydroxylation methodologies. Its distinct 5,7-dichloro substitution pattern provides a unique electronic profile and a convenient UV/Vis handle for HPLC-based chiral purity analysis [3].

Medicinal Chemistry Exploration in Uncrowded IP Space

Bioisosteric replacement of problematic isatin-based leads with this 3-methyl-dihydroindol-2-one scaffold allows medicinal chemistry teams to navigate out of dense patent landscapes while retaining the core hydrogen-bonding pharmacophore, reducing the risk of legal challenges during lead optimization [4].

Quote Request

Request a Quote for 5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.